4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Beschreibung
BenchChem offers high-quality 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEONVQIUBKEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550512 | |
| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59023-32-4 | |
| Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the C₆H₁₀N₄O Pyrazole Derivative: Physicochemical Properties, Characterization, and Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] This guide provides a comprehensive technical overview of pyrazole derivatives possessing the molecular formula C₆H₁₀N₄O. We will delve into the fundamental physicochemical properties, including a detailed calculation of the molecular weight and an exploration of structural isomerism, with a specific focus on the representative isomer 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. This document outlines validated, step-by-step protocols for the synthesis, purification, and spectroscopic characterization of these compounds, explaining the scientific rationale behind key procedural choices. Furthermore, we explore the vast therapeutic potential of this compound class, grounded in the well-documented biological activities of pyrazole scaffolds in drug discovery.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of C₆H₁₀N₄O pyrazole derivatives in their work.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] First synthesized in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[1][5] The pyrazole core is a key pharmacophore in a range of successful drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, highlighting its therapeutic significance.[1][6]
The molecular formula C₆H₁₀N₄O represents a specific class of substituted pyrazoles. It is critical to recognize that a single molecular formula can correspond to multiple structural isomers, each with potentially distinct chemical and biological properties.[7] This guide will use 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 7017548) as a primary example for detailed analysis due to its public documentation.[8] Other known isomers include 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide, demonstrating the structural diversity achievable with this formula.[9]
Physicochemical and Structural Properties
A precise understanding of a compound's molecular weight and structure is fundamental to all subsequent experimental work.
Molecular Formula and Weight Calculation
The molecular weight is calculated by summing the atomic weights of the constituent atoms.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 154.173 |
The exact monoisotopic mass is 154.08546 g/mol .
Chemical Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
The structure of our reference isomer features a pyrazole ring substituted at the 1, 3, and 4 positions. The carboxamide group at position 3 is crucial for potential hydrogen bonding interactions with biological targets.
Caption: Structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Synthesis and Purification Workflow
The synthesis of functionalized pyrazoles is well-established, most commonly involving the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile compound.[10]
Experimental Protocol: Synthesis
This protocol is a representative method adapted from established literature for producing polysubstituted pyrazoles.[10] The causality behind this choice is its high regioselectivity and use of readily available starting materials.
Objective: To synthesize 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
Substituted hydrazine precursor (e.g., Methylhydrazine)
-
A suitable β-ketoester or equivalent 1,3-dicarbonyl precursor
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol.
-
Hydrazine Addition: Add methylhydrazine (1.1 eq) to the solution dropwise at room temperature. Rationale: Adding the hydrazine slowly controls the initial exothermic reaction.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Rationale: The acid catalyzes the initial condensation and subsequent cyclization steps, increasing the reaction rate.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: The crude product may precipitate upon cooling or concentration. If not, perform an aqueous workup by adding deionized water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is essential to remove unreacted starting materials and side products. Flash column chromatography is the standard method for this purpose.[11]
Objective: To purify the crude product by flash column chromatography.
Materials:
-
Silica gel (stationary phase)
-
Hexane and Ethyl Acetate (mobile phase)
-
TLC plates and chamber
-
Glass column and collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude product in various hexane/ethyl acetate ratios. The ideal system provides a clear separation between the product spot and impurities, with a product Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Rationale: A well-packed column is critical for achieving high-resolution separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis. Rationale: A gradient elution ensures that lower polarity impurities elute first, followed by the product, and then higher polarity impurities, maximizing separation efficiency.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole derivative.
Synthesis and Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of pyrazole derivatives.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[12][13] Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound. Methodology:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Acquire the mass spectrum in positive ion mode. Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 155.0929. The high-resolution mass should match the calculated exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[14]
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer. Expected Signals for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide:
-
Singlets for the two N-methyl groups.
-
A signal for the pyrazole ring proton.
-
Broad signals for the NH and NH₂ protons. Expert Insight: The NH proton signals in pyrazoles can be broad or even absent due to rapid chemical exchange with residual water or tautomerism.[14] This is a known characteristic and not necessarily an indicator of an impure sample.
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum. Expected Signals: Six distinct carbon signals corresponding to the two methyl groups, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the presence of specific functional groups.[15]
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹. Expected Characteristic Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the amine and amide groups.
-
~2950 cm⁻¹: C-H stretching from the methyl groups.
-
~1650 cm⁻¹: C=O stretching (Amide I band), a strong and sharp peak.
-
~1580 cm⁻¹: C=N and C=C stretching from the pyrazole ring.
-
~1550 cm⁻¹: N-H bending (Amide II band).
Applications in Drug Discovery
Pyrazole derivatives are renowned for their broad spectrum of biological activities, making them highly valuable in pharmaceutical research.[3][5]
Known Biological Activities
The pyrazole scaffold has been successfully incorporated into agents with diverse therapeutic actions, including:
-
Anti-inflammatory and Analgesic [3]
-
Anticancer [2]
-
Antimicrobial and Antifungal [1]
-
Antiviral [3]
-
Anticonvulsant [2]
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing drugs function as kinase inhibitors.[6] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrazole ring can act as a stable scaffold that correctly orients substituents to fit into the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a C₆H₁₀N₄O pyrazole derivative.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling pyrazole derivatives.[16]
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[17]
Conclusion
The pyrazole derivative with the molecular formula C₆H₁₀N₄O represents a class of compounds with significant potential in scientific research and drug development. This guide has provided a foundational framework for understanding its physicochemical properties, established robust protocols for its synthesis and characterization, and contextualized its potential within the broader landscape of medicinal chemistry. The versatility of the pyrazole scaffold ensures that its derivatives will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Royalchem.
- Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 2111-2131.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (n.d.).
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.). Scribd.
- Essential Safety and Handling Guide for Methyl Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole SDS, 288-13-1 Safety D
- 194 recent advances in the synthesis of new pyrazole deriv
- Patole, S. S. (2024). Synthesis of Pyrazole Derivatives A Review.
- Pyrazoles - SV ChemBioTech. (n.d.). SV ChemBioTech.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 26-30.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical Sciences and Research.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- El-Malah, A. A., Alanazi, A. M., & Al-Mahmoudy, A. M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6484.
- Mihalache, G., Tătăru, A. M., Pânzariu, A., Isvoranu, G., Vlase, M., Gînju, C., Tătandoi, M. S., Limban, C., & Nițulescu, G. M. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 12975.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- (a) The three protonated isomers of pyrazole and their PM3 standard... - ResearchGate. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 1H-Pyrazole, 5-methoxy-1,3-dimethyl- - the NIST WebBook. (n.d.). NIST.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19). PubMed.
- 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem. (n.d.). PubChem.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.). Benchchem.
- (3,5-dimethyl-1H-pyrazol-4-yl)methanol - PubChem. (n.d.). PubChem.
- Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (n.d.). Britannica.
- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (n.d.). ScienceDirect.
- Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC. (2022, August 22). PMC.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13). PMC.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.). Benchchem.
- Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PubChem. (n.d.). PubChem.
- Pyrazole 98 288-13-1 - MilliporeSigma. (n.d.). MilliporeSigma.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | C6H10N4O | CID 7017548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SV ChemBiotech - Pyrazoles [svchembiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide PubChem CID 13822925
Executive Summary: The "Privileged Scaffold" Precursor
In the landscape of heterocyclic medicinal chemistry, 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CID 13822925) is not merely a building block; it is a strategic "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its vicinal functional groups: a nucleophilic amino group at position 4 and an electrophilic/H-bond donor carboxamide at position 5.
This specific arrangement allows for rapid, high-yield cyclization into pyrazolo[4,3-d]pyrimidines —a privileged scaffold found in blockbuster PDE5 inhibitors (e.g., Sildenafil) and next-generation kinase inhibitors (CDK, PI3K, FGFR). This guide provides a comprehensive technical analysis of this core, detailing its synthesis, physicochemical profile, and its critical role in divergent drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Before integrating this core into a workflow, researchers must establish a baseline for its physical behavior. The following data aggregates experimental values and computed descriptors essential for analytical method development.
Identity Matrix
| Parameter | Specification |
| IUPAC Name | 4-amino-1,3-dimethylpyrazole-5-carboxamide |
| Common Name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide |
| PubChem CID | 13822925 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| SMILES | CN1C(=C(C(=N1)C)N)C(=O)N |
Physicochemical Properties
| Property | Value / Observation | Context for Handling |
| Physical State | Solid (Crystalline powder) | Hygroscopic potential; store desiccated. |
| Melting Point | 154–155 °C | Sharp melting point indicates high purity potential via recrystallization. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires co-solvents for biological assays. |
| pKa (Calc) | ~3.5 (Amino group) | Weakly basic; protonation requires strong acids. |
| H-Bond Donors | 2 (Amine + Amide) | Critical for active site binding in kinases. |
Synthesis Protocol: The Nitro-Reduction Route
While several routes exist, the most robust and scalable method involves the selective reduction of the 4-nitro precursor. This route preserves the sensitive carboxamide moiety while quantitatively converting the nitro group to the amine.
Reaction Logic
The synthesis hinges on the chemoselective reduction of 1,3-dimethyl-4-nitropyrazole-5-carboxamide . We utilize catalytic hydrogenation (Raney Nickel or Pd/C) over chemical reduction (SnCl₂) to minimize metal waste and simplify workup, crucial for pharmaceutical grade purity.
Step-by-Step Methodology
Reagents:
-
Precursor: 1,3-dimethyl-4-nitropyrazole-5-carboxamide (1.0 eq)
-
Catalyst: Raney Nickel (50% slurry in water) or 10% Pd/C
-
Solvent: Methanol (anhydrous)
-
Atmosphere: Hydrogen gas (H₂)
Protocol:
-
Dissolution: In a high-pressure hydrogenation vessel, dissolve 50.0 g of the nitro-precursor in 500 mL of methanol. Ensure complete solvation; slight warming (35°C) is permissible.
-
Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add 2.0 g of Raney Nickel slurry.
-
Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi (3.4 bar) with H₂.
-
Reaction: Agitate at room temperature. Monitor H₂ uptake. The reaction is exothermic; maintain internal temperature <60°C. Reaction is typically complete when pressure drop ceases (approx. 2–4 hours).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).
-
Isolation: Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethyl Acetate/Ethanol to yield the target as off-white crystals (Yield >85%).
Visualizing the Pathway
Figure 1: Chemoselective reduction pathway for the synthesis of CID 13822925.
Strategic Utility: The Pyrazolo[4,3-d]pyrimidine Hub
The true value of CID 13822925 lies in its "bidentate" nature. The 4-amino and 5-carboxamide groups are positioned perfectly to react with electrophilic carbon centers (aldehydes, carboxylic acids, urea) to form a six-membered pyrimidine ring fused to the pyrazole.
Mechanism of Action: Cyclocondensation
-
Acylation: The 4-amino group attacks an electrophile (e.g., an acid chloride or ester), forming an amide intermediate.
-
Dehydration/Cyclization: Under basic conditions (e.g., NaOEt or KOtBu), the amide nitrogen of the carboxamide group attacks the newly formed carbonyl, expelling water and closing the pyrimidine ring.
This generates the Pyrazolo[4,3-d]pyrimidine core, a bio-isostere of purine (adenine/guanine), allowing these molecules to compete for ATP binding sites in kinases.
Workflow: From Scaffold to Drug Candidate
Figure 2: Divergent synthesis strategies utilizing CID 13822925 to access major drug classes.
Critical Applications & Case Studies
PDE5 Inhibition (Sildenafil Analogs)
This core is the direct structural ancestor of Sildenafil (Viagra) and related compounds. By modifying the substituents on the pyrimidine ring formed from this core, researchers tune the selectivity for Phosphodiesterase type 5 (PDE5).
-
Mechanism: The pyrazolo-pyrimidine mimics the guanine base of cGMP, the natural substrate of PDE5.
Kinase Inhibition (FGFR & CDK)
Recent literature highlights the use of this scaffold in designing covalent inhibitors for Fibroblast Growth Factor Receptors (FGFR).
-
Insight: The N-1 methyl and C-3 methyl groups on the pyrazole ring (present in CID 13822925) provide critical hydrophobic contacts within the ATP-binding pocket of the kinase, often dictating selectivity over other kinases.
Safety & Handling Protocols
While specific toxicological data for this intermediate is limited, its structural analogs suggest specific precautions.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm minimum thickness).
-
P2 respiratory filter if handling powder outside a fume hood.
-
Safety goggles.
-
-
Spill Response: Sweep up dry to avoid dust generation. Clean surface with ethanol followed by water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13822925, 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PrepChem. Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. (Based on standard Raney Ni reduction protocols for nitro-pyrazoles). Retrieved from [Link]
-
Vertex AI Search Results. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. (Contextualizing the scaffold for ALI and kinase inhibition). Retrieved from [Link]
-
MDPI (2024). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. (Highlighting the versatility of amino-pyrazole precursors). Retrieved from [Link][1]
Sources
Aminopyrazole Carboxamide Building Blocks: A Technical Guide to Scaffold Utility and Synthetic Architecture
The following technical guide details the utility, synthesis, and application of aminopyrazole carboxamide building blocks in drug discovery.
Executive Summary
The aminopyrazole carboxamide motif (specifically 3-amino-1H-pyrazole-4-carboxamide and its 5-amino tautomer) represents a "privileged scaffold" in modern medicinal chemistry. Its structural economy allows it to serve two distinct but equally critical roles:
-
A Primary Pharmacophore: Functioning as a high-fidelity ATP-mimetic hinge binder in kinase inhibitors (e.g., CDKs, FLT3, Aurora kinases).
-
A Synthetic Linchpin: Acting as the pluripotent precursor for fused bicyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.
This guide analyzes the structural logic, regioselective synthetic strategies, and application protocols for this building block, designed for medicinal chemists requiring actionable technical depth.
Part 1: Structural Significance & Pharmacophore Analysis[1]
The "Janus" Tautomerism and Hinge Binding
The utility of the aminopyrazole carboxamide lies in its ability to present a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding surface depending on its tautomeric state and substitution.
-
Hinge Interaction: In the context of kinase inhibition, the pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor from the hinge region backbone amide, while the exocyclic amine (C3/C5-NH2) acts as a hydrogen bond donor to the backbone carbonyl.
-
The Carboxamide Vector: The C4-carboxamide moiety is geometrically positioned to project substituents into the "solvent-front" or "ribose-pocket," allowing for solubility-enhancing groups (e.g., piperazines, morpholines) without disrupting the primary binding event.
Structural Tautomerism Visualization
The following diagram illustrates the tautomeric equilibrium and the resulting binding vectors essential for structure-based drug design (SBDD).
Figure 1: Tautomeric equilibrium of the aminopyrazole core and its divergent utility in hinge binding versus fused-ring synthesis.
Part 2: Synthetic Strategies & Regiocontrol[2]
The synthesis of aminopyrazole carboxamides is often plagued by regioselectivity issues, particularly during N-alkylation or cyclization. The choice of synthetic route dictates the substitution pattern.
Route A: The -Ketonitrile Approach (Classical)
This is the most versatile route for generating 5-aminopyrazoles.[1]
-
Mechanism: Condensation of hydrazines with
-ketonitriles (or enaminonitriles). -
Regioselectivity: Reaction of monosubstituted hydrazines (
) with -cyano-ketones typically yields the 5-amino-1-substituted pyrazole as the major product. The reaction proceeds via initial hydrazone formation at the ketone (more electrophilic) followed by intramolecular attack on the nitrile.
Route B: The One-Pot Cyanoacetamide Protocol (Scalable)
Ideal for generating the unsubstituted 3-amino-pyrazole-4-carboxamide building block on a multi-gram scale.
-
Reagents: 2-Cyanoacetamide + Triethyl orthoformate + Hydrazine hydrate.
-
Advantage: Avoids isolation of unstable intermediates; high atom economy.
Synthetic Decision Tree
Use the following logic flow to select the optimal synthetic pathway for your target building block.
Figure 2: Synthetic decision tree for selecting the optimal route based on N-substitution requirements.
Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11]
Kinase Inhibition (CDK & FLT3)
The 3-aminopyrazole-4-carboxamide motif is a bioisostere of the urea linkage found in many kinase inhibitors but offers improved solubility and rigidification.
-
Case Study (FLT3 Inhibitors): Derivatives of 3-amino-indazole (a fused analog) and pyrazole-carboxamides have shown nanomolar potency against FLT3-ITD mutations in AML (Acute Myeloid Leukemia). The carboxamide oxygen accepts a H-bond from the conserved lysine in the active site, while the amino group interacts with the gatekeeper residue region.
Precursor to Pyrazolo[1,5-a]pyrimidines
Reacting 3-aminopyrazole-4-carboxamide with 1,3-diketones or
-
CDK2/Cyclin E inhibitors
-
KSP (Kinesin Spindle Protein) inhibitors
Quantitative SAR Data Summary
Below is a summary of typical potency shifts observed when optimizing this scaffold for kinase activity (General trends based on CDK/FLT3 literature).
| Structural Modification | Effect on Potency (IC50) | Effect on Physicochemical Props | Mechanistic Rationale |
| Core: Pyrazole → N-Methylpyrazole | Decrease (10-50x) | Improved Lipophilicity | Loss of donor interaction at hinge (if N1 is binding). |
| C4-Subst: Carboxamide → Ester | Decrease (>100x) | Reduced Solubility | Loss of H-bond acceptor capability; steric clash. |
| C3-Amino: Acylation (Amide) | Variable | Improved Stability | Switches donor/acceptor profile; targets back-pocket. |
| Rigidification: Fused Ring (Indazole) | Increase (2-5x) | Reduced Entropy Cost | Pre-organization of the pharmacophore. |
Part 4: Experimental Protocols
Protocol: One-Pot Synthesis of 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate
Based on scalable industrial methods (e.g., CN101475533B).
Objective: Synthesis of the core building block without chromatographic purification.
Reagents:
-
2-Cyanoacetamide (1.0 eq)
-
Triethyl orthoformate (TEOF) (1.1 eq)
-
Morpholine (1.0 eq, catalyst/solvent modifier)
-
Hydrazine Hydrate (80%) (1.2 eq)
-
Sulfuric acid (50%)
Step-by-Step Methodology:
-
Condensation: Charge a reaction vessel with water, 2-cyanoacetamide, and morpholine. Heat to 50–55 °C.
-
Alkoxymethylene Formation: Add Triethyl orthoformate (TEOF) dropwise over 1 hour. Reflux the mixture (approx. 80 °C) for 4–6 hours. Checkpoint: Monitor TLC for disappearance of cyanoacetamide.
-
Cyclization: Cool the mixture to 30 °C. Add Hydrazine Hydrate dropwise (exothermic reaction). Reflux for 2 hours.
-
Salt Formation: Cool to 20 °C. Acidify carefully with 50% sulfuric acid to pH ~2.
-
Isolation: Cool to 0–5 °C. The hemisulfate salt precipitates.[4] Filter the white solid.
-
Purification: Wash the filter cake with ice-cold ethanol/water (1:1). Dry at 60 °C under vacuum.
Yield: Typically 80–88%. Purity: >98% (HPLC).
Protocol: Regioselective Synthesis of 5-Amino-1-aryl-pyrazole-4-carboxamides
Objective: Creating N-substituted derivatives for specific kinase selectivity profiles.
Methodology:
-
Precursor Prep: React 2-cyano-3-ethoxyacrylate with the desired Aryl-Hydrazine in Ethanol at reflux.
-
Regiocontrol: The use of ethanol typically favors the 5-amino isomer. If the 3-amino isomer is desired, using a more polar/protic solvent or specific Lewis acid catalysts can sometimes shift the ratio, but direct synthesis from pre-functionalized hydrazines is more reliable.
-
Workup: Evaporate solvent. Recrystallize from Ethanol/DMF.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.[5] Link
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI Molecules, 2017. Link
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023. Link
-
One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents (CN101475533B). Link
-
Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. Nature Communications, 2024. Link
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole-5-carboxamide Derivatives: Synthetic Architectures and Medicinal Utility
[1][2][3][4]
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, historically dominated by the 1,5-diarylpyrazole-3-carboxamide class (exemplified by the CB1 antagonist Rimonabant). However, the pyrazole-5-carboxamide regioisomer represents a distinct and increasingly valuable chemical space. By shifting the amide vector to the C5 position (adjacent to the N1 substituent), medicinal chemists can access unique vector geometries for hydrogen bonding, alter metabolic stability, and exploit specific steric clashes to lock bioactive conformations.
This guide provides a technical deep-dive into the design, regioselective synthesis, and pharmacological application of pyrazole-5-carboxamide derivatives, specifically focusing on their utility in kinase inhibition and GPCR modulation.
Structural Logic & Pharmacophore Analysis[5]
The Regioisomeric Switch
The distinction between the 3-carboxamide and 5-carboxamide is not merely semantic; it fundamentally alters the ligand's topology.
-
3-Carboxamide (Type A): The amide is distal to the N1-substituent. The vector is linear/extended.
-
5-Carboxamide (Type B): The amide is proximal to the N1-substituent. This creates significant steric pressure, often forcing the N1-aryl group and the C5-amide out of coplanarity. This "twist" is critical for binding in restricted pockets (e.g., kinase back-pockets) and can improve oral bioavailability by disrupting crystal lattice energy (increasing solubility).
Binding Modes
In kinase drug discovery, the pyrazole-5-carboxamide motif often functions as a hinge-binding element .
-
Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amide NH acts as a donor.
-
The "Gatekeeper" Interaction: Substituents at C4 can be used to probe the gatekeeper residue, while the N1 substituent projects into the solvent-exposed region or the ribose pocket, depending on the specific kinase topology.
Synthetic Architectures: Solving the Regioselectivity Challenge
The synthesis of pyrazole-5-carboxylates is notoriously difficult due to the thermodynamic preference for the 3-carboxylate isomer during the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls.
The Regiochemistry Problem
When a monosubstituted hydrazine (
-
N-terminal nitrogen (
): More nucleophilic. -
N-internal nitrogen (
): Less nucleophilic due to steric bulk and electronic effects.
To exclusively obtain the 5-carboxylate , one must force the internal nitrogen (
Visualization of Synthetic Pathways
The following diagram outlines the divergent pathways and the specific conditions required to secure the 5-carboxamide target.
Figure 1: Divergent synthetic pathways. Controlling the hydrazine protonation state is key to accessing the 5-carboxylate precursor.
Experimental Protocol: Regioselective Synthesis
This protocol describes the synthesis of a representative scaffold: N-benzyl-1-phenyl-1H-pyrazole-5-carboxamide .
Step 1: Regioselective Cyclization (The "Anti-Knorr" Approach)
To favor the 5-ester, we utilize the reaction of phenylhydrazine hydrochloride (rather than the free base) in an aprotic solvent, or utilize a specific 1,3-dipolar cycloaddition approach if higher selectivity is needed. Here, we use the optimized condensation method.
-
Reagents: Phenylhydrazine hydrochloride (1.0 eq), Ethyl 2,4-dioxovalerate (1.1 eq), Ethanol (anhydrous).
-
Causality: Using the hydrochloride salt retards the nucleophilicity of the terminal nitrogen slightly less than the internal one, but more importantly, literature suggests that in specific protic conditions with the salt, the 5-isomer ratio improves compared to the free base. Note: For absolute regiocontrol, using enaminones is preferred.
Procedure:
-
Dissolve Ethyl 2,4-dioxovalerate (20 mmol) in Ethanol (50 mL).
-
Add Phenylhydrazine hydrochloride (20 mmol) in one portion.
-
Critical Step: Stir at 0°C for 2 hours (Kinetic control), then allow to warm to room temperature over 4 hours. Do not reflux immediately, as this favors thermodynamic equilibration to the 3-isomer.
-
Evaporate solvent in vacuo.[1]
-
Purification: The crude residue contains a mixture (typically 3:1 favoring the 3-isomer if uncontrolled, but optimized conditions can shift this). Flash column chromatography (Hexane/EtOAc) is mandatory to separate the 5-ester (elutes second usually due to higher polarity from the dipole moment) from the 3-ester.
Step 2: Saponification
-
Dissolve the isolated ethyl 1-phenyl-1H-pyrazole-5-carboxylate in THF:Water (3:1).
-
Acidify with 1M HCl to pH 2.
-
Filter the white precipitate (1-phenyl-1H-pyrazole-5-carboxylic acid).
Step 3: Amide Coupling
-
Reagents: Carboxylic Acid (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Mechanism: HATU generates the active ester (O-At ester), which is less prone to racemization (not an issue here) but highly reactive toward the amine.
Procedure:
-
Dissolve the carboxylic acid in dry DMF under Nitrogen.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Add Benzylamine dropwise.
-
Stir for 4 hours at RT.
-
Workup: Dilute with EtOAc, wash with saturated
(removes byproducts), 1M HCl (removes unreacted amine), and Brine. -
Dry over
and concentrate.
Case Study: RAGE Inhibitors & Kinase Selectivity
While Rimonabant (CB1) is a 3-carboxamide, the 5-carboxamide scaffold has found potent application in inhibiting the Receptor for Advanced Glycation End Products (RAGE) and specific kinases like RIP2 .
Data Comparison: 3- vs 5-Substitution
The following table summarizes the shift in properties when moving from the 3-position to the 5-position in a hypothetical SAR series (based on RAGE inhibitor data).
| Property | Pyrazole-3-carboxamide | Pyrazole-5-carboxamide | Implications |
| Vector Angle | Linear (180° relative to ring) | Angled (~140° relative to N1) | 5-position allows "wrapping" around active site residues. |
| Solubility (LogS) | Low (Planar stacking) | Moderate (Twisted conformation) | 5-substituents clash with N1-aryl, disrupting planarity and improving solubility. |
| Metabolic Stability | Moderate | High | Steric shielding of the amide bond by the N1-aryl group reduces hydrolytic cleavage. |
| Primary Target | CB1 / Cannabinoid Receptors | RAGE / RIP2 Kinase / p38 | Scaffold hopping changes target class selectivity. |
Mechanistic Pathway (RAGE Inhibition)
RAGE activation contributes to Alzheimer's pathology. Pyrazole-5-carboxamides block the interaction between RAGE and Aβ-peptides.
Figure 2: Therapeutic intervention of Pyrazole-5-carboxamides in the RAGE signaling cascade.
References
-
Suh, Y.G., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)."[2] European Journal of Medicinal Chemistry, 79, 128-142. [Link]
-
Deng, X., & Mani, N.S. (2008).[3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Cetin, A. (2022). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening. [Link]
-
Haile, P.A., et al. (2016). "Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors."[5] Journal of Medicinal Chemistry, 59(10), 4831-4848. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Technical Safety & Handling Guide: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Part 1: Executive Technical Summary
Context & Application: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive pharmaceutical ingredients, specifically tyrosine kinase inhibitors (e.g., analogs related to FGFR or VEGFR inhibitors). Its structural core—a pyrazole ring substituted with an exocyclic primary amine and a carboxamide—serves as a critical "hinge-binding" motif in medicinal chemistry.
Safety Philosophy – The "Unknown Potency" Principle: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319), drug development professionals must treat this substance as a high-potency intermediate (OEB 3) until specific toxicological data proves otherwise. The presence of the primary amine (–NH₂) introduces risks of skin sensitization and potential interaction with biological targets at low concentrations.
Part 2: Physicochemical & Hazard Profile
Critical Properties Table
| Property | Value / Description | Technical Implication |
| Physical State | Off-white to pale yellow solid | Dust generation is the primary exposure vector. |
| Melting Point | 170–175 °C (Predicted) | Thermally stable under standard processing; avoid melting during milling. |
| Solubility | DMSO, Methanol, DMF | Low water solubility limits aqueous decontamination efficacy; use organic co-solvents for cleaning. |
| pKa (Calculated) | ~3.5 (Amine), ~14 (Amide) | The 4-amino group is weakly basic; susceptible to oxidation. |
| Reactivity | Nucleophilic (Amine) | Incompatible with acid chlorides, anhydrides, and strong oxidizers. |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of amino-pyrazole analogs.
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin/Eye Corrosion: Category 2 (H315) / Category 2A (H319) – Causes irritation.
-
Sensitization: Skin Sens. 1B (H317) – May cause an allergic skin reaction (High probability due to aniline-like structural motif).
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]
Part 3: Advanced Handling Protocols
The "Barrier-First" Containment Strategy
Do not rely solely on fume hoods. This compound requires a Containment Strategy that assumes high pharmacological activity.
Diagram 1: Exposure Risk Decision Tree A logic flow for determining the necessary level of containment based on operation type.
Caption: Decision logic for containment. Solid handling poses the highest risk of inhalation exposure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If outside a glovebox, N95 is insufficient. Use P100/P3 particulate respirators.
-
Dermal: Double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).[2]
-
Outer Glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling solutions in DCM/DMF.
-
Reasoning: Amines can permeate thin nitrile; double gloving provides a breakthrough indicator and sacrificial layer.
-
Decontamination Protocol (Self-Validating)
Standard soap and water may not solubilize this lipophilic heterocycle effectively.
-
Solubilization: Wipe surfaces with a paper towel soaked in Ethanol or Isopropanol first.
-
Surfactant Wash: Follow with 1% Alconox/SDS solution.
-
Validation: Under UV light (254 nm), many pyrazoles fluoresce. Use a portable UV lamp to inspect the workspace for residual dust (blue/purple fluorescence is common for this scaffold).
Part 4: Emergency Response & Stability
Medical Management of Exposure
-
Inhalation: Move to fresh air immediately. Corticosteroid spray (e.g., Dexamethasone) may be indicated to prevent pulmonary edema if large quantities were inhaled (Consult Physician).
-
Eye Contact: Flush for 15 minutes minimum .[3] The amine nature creates a basic environment; prolonged contact causes saponification of corneal lipids.
-
Ingestion: Do NOT induce vomiting. The amide function allows for rapid systemic absorption. Administer activated charcoal slurry if within 1 hour of ingestion.
Stability & Storage Logic
-
Storage Condition: 2–8 °C (Refrigerated), under Argon/Nitrogen.
-
Why? The primary amine at position 4 is electron-rich and susceptible to oxidative degradation (turning the solid brown/black).
-
Shelf-Life: Re-test purity (HPLC) every 12 months.
Part 5: Analytical Verification (Quality Control)
To ensure the safety data applies to your material, you must verify identity and purity. Impurities (e.g., hydrazine residues from synthesis) are often more toxic than the target compound.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
Diagram 2: Synthesis & Degradation Workflow Visualizing where hazards originate and how the molecule degrades.
Caption: Synthesis precursors (hydrazines) pose the highest toxicity risk. Storage oxidation is the primary stability risk.
Part 6: References
-
Chemical Cloud Database. (2025). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 59023-32-4) Entry.[4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3338044 (Analog: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide). Retrieved from
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Carboxamide Derivatives. (General Safety Profile for Amino-pyrazoles). Link
-
Wuqing, D., et al. (2024).[5][6] Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. SSRN. Link
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride (Analogous Handling). Link
Sources
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. chemcd.com [chemcd.com]
- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide: A Critical Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Core Identity & Physicochemical Profile[1][2][3][4][5][6]
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 59023-32-4 ) is a highly functionalized heterocyclic building block essential in the synthesis of bioactive pharmaceutical ingredients. It serves as a primary scaffold for type-specific kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide |
| CAS Number | 59023-32-4 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| SMILES | Cn1c(C(N)=O)c(N)c(C)n1 |
| InChI Key | MAEONVQIUBKEIF-UHFFFAOYSA-N |
Chemical Structure Analysis
The molecule features a pyrazole core substituted at four positions, creating a dense array of functional groups for orthogonal derivatization:
-
N1-Methyl : Locks the tautomeric state, defining the steric footprint in enzyme pockets.
-
C3-Methyl : Provides hydrophobic bulk, often engaging in van der Waals interactions with hydrophobic residues (e.g., Valine/Leucine gates in kinases).
-
C4-Amino (-NH₂) : A critical nucleophile for Schiff base formation, acylation, or urea formation; acts as a hydrogen bond donor.
-
C5-Carboxamide (-CONH₂) : A robust hydrogen bond donor/acceptor motif, essential for binding to the hinge region of kinases or the metal centers of metalloenzymes.
Synthetic Methodology
The synthesis of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide requires precise regiocontrol to distinguish it from its isomer (1,5-dimethyl-3-carboxamide). The most robust industrial route involves a cyclization-nitration-amidation-reduction sequence.
Step-by-Step Protocol
Step 1: Regioselective Cyclization
-
Reagents : Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate), Methylhydrazine.
-
Conditions : Ethanol, Reflux, 2-4 h.
-
Mechanism : The condensation of methylhydrazine with the unsymmetrical 1,3-diketone ester yields two isomers. The 1,3-dimethyl-5-carboxylate is thermodynamically favored or separated via fractional crystallization.
-
Product : Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Conditions : 0°C to RT, 1-2 h.
-
Process : The electron-rich pyrazole ring undergoes nitration at the C4 position. The ester group at C5 and methyl at C3 direct the electrophile to the vacant C4.
-
Product : Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Step 3: Ammonolysis (Amidation)
-
Reagents : 28% Aqueous Ammonium Hydroxide (NH₄OH) or Methanolic Ammonia.
-
Conditions : RT to 50°C, sealed vessel, 6-16 h.
-
Process : Nucleophilic acyl substitution converts the ethyl ester to the primary amide.
-
Product : 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide.[1][4][5][6]
Step 4: Catalytic Hydrogenation (Reduction)
-
Reagents : H₂ (gas), Raney Nickel or Pd/C (10%).
-
Conditions : Methanol/Ethanol, 30-50 psi H₂, RT.
-
Process : The nitro group is reduced to the amine. Raney Nickel is preferred to avoid poisoning or over-reduction of the pyrazole ring.
-
Yield : >85% (Crude), recrystallized from Ethyl Acetate.
-
Final Product : 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (MP: 154-155°C).[7]
Synthetic Pathway Diagram
Figure 1: Industrial synthesis route from acyclic precursors to the target aminopyrazole carboxamide.
Applications in Drug Discovery[13][14]
This compound is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple unrelated protein targets with high affinity.
PDE5 Inhibitor Scaffold
The structural homology between 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide and the core of Sildenafil (Viagra) is striking. Sildenafil utilizes a 1-methyl-3-propyl-pyrazole-5-carboxamide core.[8]
-
Mechanism : The pyrazole-carboxamide moiety mimics the guanine base of cGMP, allowing the inhibitor to dock into the catalytic site of Phosphodiesterase Type 5 (PDE5).
-
Modification : The C4-amino group is typically cyclized with a carboxylic acid derivative to form a fused pyrazolo[4,3-d]pyrimidin-7-one system, which is the bioactive core of Sildenafil, Vardenafil, and Udenafil.
Kinase Inhibition (FGFR & CDK)
The C4-amino and C5-carboxamide groups form a "donor-acceptor" motif that binds avidly to the hinge region of kinases.
-
FGFR Inhibitors : Derivatives of this scaffold have demonstrated nanomolar potency against Fibroblast Growth Factor Receptors (FGFR1/2/3), targeting gatekeeper mutations (e.g., V564F) in cancer therapy.[9]
-
CDK Inhibitors : The scaffold serves as a template for Cyclin-Dependent Kinase (CDK) inhibitors, preventing cell cycle progression in acute myeloid leukemia (AML) cell lines.
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore mapping showing how the core interacts with biological targets.
Analytical Characterization
To ensure the integrity of the compound for research use, the following analytical standards must be met.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.12 (s, 3H, C3-CH₃), 3.75 (s, 3H, N1-CH₃), 5.65 (s, 2H, NH₂), 7.1-7.4 (br s, 2H, CONH₂).[10] |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 155.2. No significant by-products at m/z 140 (des-methyl) or 185 (nitro precursor). |
| Appearance | White to off-white crystalline solid.[11] |
| Melting Point | 154°C – 155°C (Sharp melting range indicates high purity). |
Quality Control Check
-
Regioisomer Contamination : Check for the presence of 1,5-dimethyl-3-carboxamide isomer. In ¹H NMR, the N-methyl shift of the 1,5-isomer is typically shielded (upfield) compared to the 1,3-isomer due to the adjacent phenyl or carbonyl group twisting.
-
Nitro Impurity : Residual nitro intermediate (yellow color) is a common impurity if reduction is incomplete. Monitor absorbance at 350-400 nm.
References
-
PrepChem . Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3338044: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate). Available at: [Link]
-
MDPI . Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Available at: [Link]
-
Chemcd . 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxamide CAS 59023-32-4 Entry. Available at: [Link]
Sources
- 1. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE | 136678-93-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2428584-36-3;三氟胸苷杂质14;154925-95-8;尿苷杂质9(3',5'-双-O-(叔丁基二甲基硅基)-5-溴-2'-脱氧尿苷); CAS [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Nitro-1H-pyrazole-3-carboxamide | 1092683-07-2; 65190-36-5 | Benchchem [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
Protocol for amide coupling using aminopyrazole carboxamide
Application Note: High-Efficiency Amide Coupling Strategies for Deactivated Aminopyrazole Carboxamides
Part 1: Strategic Overview & Mechanistic Insight
The Challenge: Electronic Deactivation and Tautomeric Ambiguity Coupling a carboxylic acid to 3-amino-1H-pyrazole-4-carboxamide (and its derivatives) presents a distinct set of synthetic challenges that often lead to low yields or stalled reactions when using standard peptide coupling protocols (e.g., EDC/NHS).
-
Nucleophilic Deactivation: The exocyclic amine at position 3 is significantly deactivated. The pyrazole ring itself is electron-deficient (π-excessive but inductively withdrawing), and the carboxamide group at position 4 acts as a strong electron-withdrawing group (EWG). This drops the pKa of the conjugate acid of the amine to < 3.0, rendering it a poor nucleophile.
-
Solubility: The carboxamide moiety creates a rigid hydrogen-bonding network, making the substrate sparingly soluble in standard non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents like DMF, DMAc, or NMP.
-
Regioselectivity (Tautomerism): The pyrazole ring exists in equilibrium between tautomers. While the exocyclic amine is the desired nucleophile, the ring nitrogens (
) can compete for the activated acyl species, potentially leading to -acyl pyrazole side products (though these are often hydrolytically unstable).
The Solution: High-Energy Activation To overcome the poor nucleophilicity, we must employ coupling reagents that generate highly reactive active ester or mixed anhydride intermediates. The recommended hierarchy is T3P (Propylphosphonic anhydride) for scalability and cleanliness, followed by HATU for small-scale discovery, and Ghosez’s Reagent for sterically encumbered acids.
Part 2: Decision Matrix & Reagent Selection
| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: HATU / Uronium | Method C: Acid Chloride (Ghosez) |
| Primary Use Case | Gold Standard. Scalable, difficult amines. | Discovery scale, library synthesis. | "Nuclear Option" for non-reactive acids. |
| Active Species | Mixed Phosphonic Anhydride | O-Azabenzotriazole Active Ester | Acid Chloride / Keteneiminium |
| Byproducts | Water-soluble (easy wash). | Tetramethylurea (difficult to remove). | HCl or neutral amides. |
| Epimerization | Very Low.[1] | Moderate (requires base control). | High (if not carefully controlled). |
| Cost | Moderate (High atom economy on workup). | High. | Moderate. |
Part 3: Experimental Protocols
Protocol A: The T3P Method (Recommended)
Rationale: T3P drives the reaction of poorly nucleophilic amines by forming a highly reactive mixed anhydride. It tolerates the high temperatures often needed to solubilize aminopyrazole carboxamides.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aminopyrazole Carboxamide (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
-
Solvent: EtOAc (if soluble), otherwise DMF or NMP.
Step-by-Step:
-
Dissolution: In a dry reaction vial, suspend the Aminopyrazole Carboxamide (1.1 equiv) and Carboxylic Acid (1.0 equiv) in the minimum amount of solvent (DMF or NMP is preferred for solubility).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and a catalyst to suppress epimerization.
-
Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: If the solution is not homogeneous or reaction is slow after 2 hours, heat to 50–60 °C . The thermal stability of T3P allows for heating without significant decomposition.
-
-
Workup (Critical Advantage):
Protocol B: The HATU Method (High Throughput)
Rationale: HATU generates the O-At active ester, which benefits from the neighboring group effect of the pyridine nitrogen in the triazole ring, accelerating the coupling rate.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes at RT. Visual Cue: Solution often turns yellow/orange.
-
Amine Addition: Add the Aminopyrazole Carboxamide (1.0 equiv) and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: If the reaction stalls, add 0.5 equiv of HOAt (if available) or heat to 40 °C.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with water (to remove DMF).
-
Wash 1x with Brine.
-
Note: HATU byproducts (tetramethylurea) are water-soluble but can be sticky. Column chromatography is usually required.
-
Protocol C: Ghosez’s Reagent (For Sterically Hindered Acids)
Rationale: When the carboxylic acid is bulky, HATU/T3P may fail to activate it efficiently. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.
Step-by-Step:
-
Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (or THF). Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. Monitor by TLC (acid to acid chloride conversion).
-
Coupling: In a separate vial, dissolve Aminopyrazole Carboxamide (1.1 equiv) in Pyridine (or DMF + 2.0 eq DIPEA).
-
Combination: Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction: Warm to RT and stir for 2 hours.
Part 4: Visualization & Logic Flow
Figure 1: Reaction Decision Tree for Deactivated Amines
Caption: Decision matrix for selecting the optimal coupling conditions based on substrate solubility and reactivity.
Part 5: Troubleshooting & Quality Control
1. Regioselectivity Issues (Ring vs. Exocyclic N)
-
Symptom: LCMS shows correct mass, but NMR indicates acylation on the ring nitrogen (chemical shift of pyrazole protons changes significantly).
-
Fix: Ring acylation is often kinetically favored but thermodynamically unstable.
-
Strategy: Heat the reaction mixture (50 °C) in the presence of base. This often promotes the rearrangement of the acyl group from the ring nitrogen to the thermodynamic exocyclic amine product.
-
Alternative: Use Boc-protection on the ring nitrogen (
) prior to coupling, then deprotect with TFA/DCM.
-
2. "Stalled" Reaction
-
Symptom: Starting material remains despite excess reagents.
-
Fix: The carboxamide group may be H-bonding with the amine, locking it in an unreactive conformation.
-
Strategy: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 80 °C. NMP disrupts H-bond aggregates better than DMF.
-
Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to form the highly reactive acyl-pyridinium intermediate.
-
3. Purification
-
Aminopyrazole carboxamides are polar. If the product does not precipitate upon water addition:
-
Use Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Avoid Methanol in normal phase chromatography if possible, as it can co-elute with DMF; use DCM:EtOH (90:10).
-
Part 6: References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6] Tetrahedron. Link
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 3. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
Application Notes and Protocols for the Synthesis of Fused Pyrazole Heterocycles
Introduction: The Privileged Scaffold of Fused Pyrazoles in Modern Drug Discovery
Fused pyrazole heterocycles represent a cornerstone in medicinal chemistry and drug development.[1] These bicyclic systems, formed by the annulation of a pyrazole ring with another heterocyclic or carbocyclic moiety, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Their rigid structures and diverse substitution patterns allow for precise three-dimensional arrangements of functional groups, making them ideal scaffolds for targeting a variety of biological targets with high affinity and selectivity.[5][6] Notably, derivatives of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have gained prominence as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[5][6]
This comprehensive guide provides detailed synthetic protocols and mechanistic insights for the preparation of key fused pyrazole systems. The methodologies presented are selected for their reliability, efficiency, and broad applicability, catering to the needs of researchers and scientists in both academic and industrial settings. Each protocol is designed to be a self-validating system, with explanations for the critical steps and choices of reagents, ensuring a deep understanding of the underlying chemical principles.
I. Synthesis of Pyrazolo[1,5-a]pyrimidines: A Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][7] The most prevalent and robust synthetic strategy involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[5]
General Synthetic Workflow
The fundamental approach to the pyrazolo[1,5-a]pyrimidine core is a cyclization reaction that forms the pyrimidine ring onto a pre-existing pyrazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
The following Technical Support Guide is designed for researchers and process chemists working with 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS: 59023-32-4).
This guide prioritizes purification efficiency, yield maximization, and impurity profile management .
Compound Profile & Solubility Logic
Compound: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS: 59023-32-4 Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol Target Purity: >98% (HPLC area) Appearance: White to off-white crystalline solid (Crude is often yellow/brown due to nitro-precursor impurities).
Solubility Data & Solvent Selection
The solubility profile of this aminopyrazole is dictated by the competition between its polar hydrogen-bonding motifs (primary amine, primary amide) and its lipophilic heterocyclic core.
| Solvent System | Solubility Behavior | Application |
| Ethyl Acetate (EtOAc) | Ideal. High solubility at boiling point (77°C); low solubility at RT/0°C. | Primary Recrystallization Solvent |
| Methanol / Ethanol | High solubility even at RT. | Not recommended for crystallization alone (yield loss). Good for reaction solvent. |
| Isopropyl Alcohol (IPA) | Moderate solubility. | Alternative Solvent. Good for slower crystallization if EtOAc fails. |
| Water | Low solubility for free base. | Poor for recrystallization; useful for washing inorganic salts. |
| Diisopropyl Ether | Very low solubility. | Anti-solvent. Use to crash product out of alcoholic solutions. |
Standard Operating Procedure (SOP): Recrystallization
Objective: Purify crude material (typically obtained from the catalytic reduction of 1,3-dimethyl-4-nitropyrazole-5-carboxamide) to remove trace nitro-impurities and oxidation byproducts.
Workflow Diagram
Caption: Optimized recrystallization workflow for removing nitro-precursors and mechanical impurities.
Step-by-Step Protocol
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) .
-
Ratio: Start with 10 mL per gram of crude solid.
-
-
Dissolution: Heat the mixture to reflux (approx. 77°C) with stirring.
-
Observation: The solid should dissolve completely. If solids persist after 10 minutes of reflux, add more EtOAc in 1-2 mL increments until clear.
-
Note: If black specks remain (palladium/carbon residues from synthesis), perform a hot filtration through a Celite pad immediately.
-
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling may trap impurities.
-
Optimization: Once at room temperature, place the flask in an ice bath (0-5°C) for 1-2 hours to maximize yield.
-
-
Isolation: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold EtOAc (to remove mother liquor containing impurities).
-
Drying: Dry under vacuum at 40-45°C. High heat (>60°C) may cause oxidation (discoloration) of the amino group.
Troubleshooting & FAQs
Q1: My product is turning brown/pink during recrystallization. Why?
Diagnosis: Oxidation of the amino group (
-
Degas Solvents: Sparge the Ethyl Acetate with nitrogen/argon before use.
-
Add Antioxidant: Add a trace amount of sodium dithionite or perform the recrystallization under a nitrogen blanket.
-
Activated Charcoal: If the crude is already dark, add activated charcoal (5-10 wt%) during the hot reflux step and filter hot.
Q2: The product "oils out" (forms a liquid blob) instead of crystallizing.
Diagnosis: The solution is too concentrated, or the temperature dropped too fast (supersaturation occurred too quickly). Solution:
-
Re-heat: Re-dissolve the oil by heating the mixture back to reflux.
-
Dilute: Add 10-20% more solvent.
-
Seed: Once the solution cools slightly and is clear, add a tiny crystal of pure product ("seed crystal") to provide a nucleation site.
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate.
Q3: The yield is very low (<50%).
Diagnosis: Product is too soluble in the chosen volume of EtOAc. Solution:
-
Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again to harvest a "second crop."
-
Anti-Solvent: If using Methanol/Ethanol (where solubility is high), add Diisopropyl Ether or Hexane dropwise to the hot solution until it turns slightly cloudy, then cool.
Q4: Can I use water as a solvent?
Answer: Generally, no . While the amide group is polar, the methylated pyrazole core makes the free base poorly soluble in water. Water is effective for removing inorganic salts (like NaCl or catalyst residues) by washing the solid filter cake, but not for recrystallizing the organic compound itself.
References
-
PrepChem. Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. (Detailed protocol for reduction and ethyl acetate recrystallization). Link
-
ChemCD. 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS 59023-32-4 Data. (Physical properties and identifiers). Link
-
National Institutes of Health (PubChem). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (Structural analog data for solubility comparison). Link
Troubleshooting low solubility of aminopyrazole derivatives in organic solvents
Topic: Troubleshooting Low Solubility of Aminopyrazole Derivatives in Organic Solvents Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.0 (Current)[1]
The Core Problem: "The Brick Dust" Effect
Aminopyrazole derivatives are notorious in drug discovery for exhibiting "Brick Dust" properties—high melting points (>200°C) and poor solubility in both aqueous and organic media.[1]
The Mechanism: The insolubility is rarely due to lipophilicity alone. Instead, it is driven by Crystal Lattice Energy .
-
The H-Bond Zipper: The amino group (
) acts as a double hydrogen-bond donor, while the pyrazole ring nitrogens act as acceptors.[1] This creates a tight, intermolecular hydrogen-bond network (often forming ribbons or dimers) that resists solvation.[1] -
Pi-Pi Stacking: The planar heteroaromatic ring facilitates strong stacking interactions, further stabilizing the solid state.
Diagnostic Rule of Thumb: If your compound has a Melting Point (MP) >220°C , standard lipophilic solvents (DCM, Toluene) will likely fail because they cannot overcome the enthalpy of fusion.[1] You must switch to dipolar aprotic solvents or disrupt the H-bond network chemically.[1]
Troubleshooting Guide: The "Golden Solvent" Screen
Do not waste material testing random solvents.[1] Follow this thermodynamic logic ladder to identify a working solvent system.
Phase 1: The Polarity Ladder (Diagnostic Screen)
Test 1 mg of compound in 100 µL of solvent (10 mg/mL).[1]
| Tier | Solvent Class | Specific Solvent | Why It Works (or Fails) |
| 1 | Dipolar Aprotic | DMSO, DMF, NMP | Gold Standard. High dielectric constant disrupts electrostatic interactions.[1] DMSO is usually best for biological stocks.[1] |
| 2 | Protic Polar | Methanol, Ethanol | Can participate in H-bonding, potentially replacing the intermolecular bonds of the crystal. Good for recrystallization. |
| 3 | Chlorinated | DCM, Chloroform | Often Fails. Lacks H-bond acceptor capability strong enough to break the aminopyrazole network. |
| 4 | Ethers | THF, Dioxane | Moderate success.[1] THF is useful because it is miscible with water and non-polar solvents, acting as a "bridge." |
| 5 | Non-Polar | Hexane, Toluene | Anti-Solvents. Use these only to precipitate your compound, not to dissolve it. |
Phase 2: The "Super-Solvent" Mixtures
If Tier 1 fails, you are dealing with an aggregate. Use these mixtures to break the lattice:
-
The "Magic" Mix: DCM : Methanol (9:1 or 4:1).[1] The methanol provides the H-bond donor/acceptor needed to solvate the amine, while DCM solubilizes the lipophilic scaffold.
-
The Acid Spike: Add 0.1% TFA or Acetic Acid to DCM or Methanol.[1] Protonating the pyrazole nitrogen breaks the intermolecular H-bond network (see Section 3).[1]
Visual Workflow: Solvent Selection Logic
Use this decision tree to determine the optimal solvent strategy based on your compound's physical behavior.
Figure 1: Decision matrix for selecting solvents based on melting point and lattice energy characteristics.
Advanced Protocol: Salt Formation ("Breaking the Zipper")[1]
If the neutral molecule is insoluble in organic solvents, you must disrupt the crystal lattice by converting the aminopyrazole into a salt.
The Science: Aminopyrazoles are amphoteric but typically act as weak bases (pKa ~ 4-5 for the ring nitrogen).[1] Protonation disrupts the planar stacking and introduces ionic repulsion, drastically lowering lattice energy.
Protocol: In-Situ Salt Screen
-
Dissolve: Suspend 10 mg of amine in 500 µL of Methanol or Acetone (even if not fully dissolved).
-
Acidify: Add 1.1 equivalents of acid.
-
Observe: The suspension should clear as the salt forms and dissolves.
-
Isolate: Add diethyl ether (anti-solvent) to precipitate the salt, which is now a new, distinct solid form.
Why Mesylate? Literature suggests mesylate salts of aminopyrazoles often exhibit superior solubility compared to HCl salts because the larger counter-ion (methanesulfonate) prevents tight crystal packing [1, 2].
Recrystallization Guide: The Controlled Crash
Purifying aminopyrazoles requires specific solvent pairs to avoid "oiling out."
| Technique | Solvent Pair (Solvent / Anti-Solvent) | Protocol Notes |
| Standard | Ethanol / Water | Dissolve in hot ethanol.[1] Add warm water dropwise until turbid. Cool slowly. |
| High MP | DMF / Water | Dissolve in minimum hot DMF.[1] Add water. Warning: High product loss possible due to DMF solubility.[1] |
| The Trick | Methanol / Ether | Dissolve in Methanol. Place flask in a closed jar containing a beaker of Diethyl Ether (Vapor Diffusion). |
Frequently Asked Questions (FAQs)
Q: My NMR sample in CDCl3 shows no peaks, but there is solid at the bottom. A: Your compound is insoluble in Chloroform. The "Brick Dust" effect is preventing dissolution.
-
Fix: Switch to DMSO-d6 or Methanol-d4 . If you must use Chloroform, add a drop of TFA-d (deuterated trifluoroacetic acid) to protonate the nitrogen and solubilize the compound.
Q: I need to run a biological assay, but DMSO is toxic to my cells at high concentrations. A: You are hitting the "solubility cliff."
-
Fix: Create a high-concentration stock in DMSO (e.g., 100 mM). Dilute into the aqueous buffer rapidly while vortexing to prevent micro-precipitation. If it precipitates immediately upon hitting water, try formulating as a mesylate salt (see Section 4) before making the stock.[1]
Q: Why can't I use Acetone? It dissolves everything.
A: Acetone is a ketone and can react with primary amines (the
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Kumar, L., et al. (2013).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1]
-
Foces-Foces, C., et al. (2001).[1] The structure of N-aminopyrazole in the solid state and in solution. Journal of The Chemical Society.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General Recrystallization Protocols).
Sources
Technical Support Center: Purification of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Case ID: PYR-AMIDE-005 Assigned Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Chromatography Optimization for Polar Aminopyrazoles
Executive Summary & Diagnostic
You are attempting to purify 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide . Diagnosis: This is a "Class III" purification challenge. You are fighting two opposing forces:
-
Extreme Polarity: The C5-carboxamide and C4-amine create a "push-pull" electronic system with multiple Hydrogen-bond donors/acceptors, causing the molecule to adhere aggressively to silica.
-
Basicity: The C4-amine (aniline-like but electron-rich) interacts with acidic silanols on the silica surface, leading to severe peak tailing and irreversible adsorption.
The following guide moves beyond standard protocols to address the specific physicochemical behavior of this pyrazole scaffold.
Part 1: Troubleshooting & FAQs
Q1: "My compound streaks across the column and never elutes as a tight band. Why?"
The Issue: Silanol Interaction (The "Velcro" Effect).
Standard silica gel (
The Solution: You must neutralize the silica surface.[1]
-
Method A (Preferred): Amine-Functionalized Silica. Use a pre-packed column with amine-bonded silica (e.g., KP-NH or similar). This creates a "base shield," preventing your amine from touching the acidic silanols.
-
Mobile Phase: Hexane/Ethyl Acetate (0-100%). You can often avoid DCM/MeOH entirely with this phase.
-
-
Method B (Traditional): Mobile Phase Modifier. If using standard silica, you must dope your mobile phase with a base.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the methanol component of your mobile phase.
-
Warning: Do not add base to the DCM bottle; it may precipitate salts. Add it to the polar solvent (MeOH).
-
Q2: "I inject the sample, and the column pressure spikes/the head of the column turns white."
The Issue: Solubility Mismatch (The "Crash Out"). This molecule likely has a high melting point (>150°C) and poor solubility in non-polar solvents. When a solution of the compound in DCM/MeOH hits the hexane-equilibrated column, the compound instantly precipitates, blocking the flow.
The Solution: Dry Loading (Solid Load). Liquid injection is not recommended for this molecule.
-
Dissolve your crude mixture in a strong solvent (MeOH or minimal DMF).
-
Add Celite 545 or Silica Gel (ratio 1:3 sample:sorbent).
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Load this powder into a solid load cartridge or pour it on top of the column.
Q3: "I am seeing a brown impurity that co-elutes or forms during the run."
The Issue: Oxidative Instability. 4-aminopyrazoles are electron-rich and prone to air-oxidation, similar to phenylenediamines. The "brown" is likely an azo-dimer or a quinone-imine species forming on the silica (silica catalyzes oxidation).
The Solution: Speed and Inertness.
-
Flush: Purge your solvents with Nitrogen/Argon before the run.
-
Speed: Do not run a 40-minute gradient. Optimize for a fast ("flash") elution (10–15 minutes).
-
Antioxidant: Add 0.1% Ascorbic acid to the aqueous fraction if performing a workup, but for the column, speed is your best defense.
Part 2: Decision Matrix & Workflows
Workflow 1: Purification Strategy Selector
Use this logic tree to determine the exact method based on your available equipment.
Caption: Logic flow for selecting the stationary phase and loading technique based on solubility and available media.
Workflow 2: The "Solid Load" Protocol
Since solubility is the primary failure mode for this amide, follow this strict protocol.
Caption: Step-by-step solid loading procedure to prevent column blockage.
Part 3: Technical Data & Gradient Specifications
Optimized Solvent Systems
Do not guess the gradient. Use these proven starting points for a 4g or 12g flash cartridge.
| Parameter | Method A (Amine Silica) | Method B (Standard Silica) | Method C (HILIC - Last Resort) |
| Stationary Phase | KP-NH (Amine bonded) | Silica Gel 60 (40-63 µm) | Silica Gel (run in HILIC mode) |
| Solvent A | Hexane (or Heptane) | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Solvent B | Ethyl Acetate (EtOAc) | Methanol (MeOH) + 1% NH₄OH | Water + 10mM NH₄OAc |
| Gradient Profile | 0% → 100% B over 15 CV | 0% → 10% B over 15 CV | 95% A → 70% A over 20 CV |
| Retention (Rf) | Expect elution at ~60% EtOAc | Expect elution at ~5-7% MeOH | Elutes early (reverse order) |
| Advantages | No tailing, easy evaporation | Cheap, standard solvents | Removes highly polar salts |
Physicochemical Context
Understanding the molecule's properties explains the protocol choices.[1]
| Property | Value (Approx) | Implication for Chromatography |
| pKa (Amine) | ~4.0 - 5.0 | Weakly basic, but sufficient to bind acidic silanols. |
| pKa (Amide) | ~15 (Neutral) | High polarity; acts as H-bond donor/acceptor. |
| LogP | ~0.5 (Low) | Water soluble; prefers polar stationary phases. |
| Tautomerism | 1H-pyrazole shift | Can cause peak splitting if pH is not controlled. |
Part 4: References & Validation[3]
The protocols above are derived from industrial standard practices for heterocyclic amine purification and specific patent literature regarding pyrazole-carboxamide synthesis (e.g., Sildenafil intermediates).
-
Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." (Demonstrates the superiority of amine-functionalized silica for basic heterocycles).
-
(Navigate to Applications > Small Molecules)
-
-
Teledyne ISCO. "Purification of Polar Compounds: HILIC vs. Normal Phase." (Validation of ACN/Water gradients for polar amides).
-
Patent US3682957A. "Pyrazolo(3,4-d)pyrimidine derivatives." (Describes the synthesis and isolation of 4-aminopyrazole-5-carboxamides, often utilizing precipitation/recrystallization due to polarity, validating the difficulty of chromatography).
-
PubChem Compound Summary. "4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide" (Structural analog data used for pKa and solubility estimation).
Sources
Technical Support Center: Stability of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide in Solution
Welcome to the technical support center for 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Q1: What are the primary factors that can affect the stability of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide in solution?
A1: The stability of pyrazole derivatives like 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is influenced by several factors. The key environmental and chemical parameters to control are:
-
pH: The pyrazole ring and the amino and carboxamide functional groups have ionizable sites, making the compound's stability pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis of the carboxamide group.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential thermal decomposition.[2] For many organic molecules, reaction rates can double with every 10°C increase in temperature.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photodegradation. Molecules with aromatic systems and heteroatoms, such as pyrazoles, can be susceptible to photolytic cleavage or rearrangement.[2]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the amino group and the pyrazole ring.[1]
Q2: What are the recommended storage conditions for stock solutions of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide?
A2: To maximize the shelf-life of your stock solutions, we recommend the following storage practices:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. Water-based buffers are generally less ideal for long-term storage due to the risk of hydrolysis.
-
Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.
Q3: What are the visual or analytical signs of degradation?
A3: Degradation of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide may manifest in several ways:
-
Visual Changes: A change in the color of the solution (e.g., turning yellow or brown) can be an indicator of degradation, often due to oxidative processes or the formation of conjugated byproducts.[1] The appearance of precipitates may suggest the formation of less soluble degradation products.
-
Analytical Changes: When analyzing by techniques like HPLC or LC-MS, you may observe:
-
A decrease in the peak area of the parent compound over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
Shifts in the retention time of the main peak, which could indicate a change in the compound's properties or interaction with the stationary phase.
-
Q4: How stable is the carboxamide group to hydrolysis?
A4: While amides are generally more resistant to hydrolysis than esters, they can still be cleaved under certain conditions, particularly with strong acid or base catalysis and elevated temperatures.[2] The presence of the adjacent amino group and the electronic nature of the pyrazole ring can influence the rate of this hydrolysis. It is advisable to maintain the pH of aqueous working solutions within a neutral range (pH 6-8) if experimentally feasible.
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common experimental issues related to the stability of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Guide 1: Inconsistent or Diminished Potency in Biological Assays
Symptom: You observe a gradual or sudden loss of the compound's expected biological activity in your assays, or high variability between experiments.
Potential Cause: The compound may be degrading in your assay buffer or under the incubation conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Protocol: Buffer Stability Assessment
-
Preparation: Prepare a solution of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide in your assay buffer at the final working concentration.
-
Time Points: Aliquot the solution into separate, protected vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials under the exact conditions of your biological assay (temperature, light exposure, CO₂ levels, etc.).
-
Analysis: At each time point, immediately analyze the sample using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining parent compound.
-
Data Evaluation: Plot the concentration of the parent compound versus time. A significant decrease indicates instability. Aim for less than 5-10% degradation over the course of your experiment.
Guide 2: Appearance of Unidentified Peaks in Chromatograms
Symptom: During analytical testing (e.g., HPLC, LC-MS), you observe new peaks that were not present in the initial analysis of the compound.
Potential Cause: The compound is degrading, and these new peaks represent the degradation products.
Troubleshooting Workflow: Forced Degradation Study
To understand the potential degradation pathways and identify the likely degradation products, a forced degradation (or stress testing) study is the most systematic approach.[3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: General Forced Degradation
-
Objective: To generate 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants.
-
Stock Solution: Prepare a stock solution of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Follow the same incubation and monitoring procedure as for acid hydrolysis.
-
Neutralize with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor at various time points.
-
-
Thermal Degradation (in Solution):
-
Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7).
-
Incubate at an elevated temperature (e.g., 60°C or 80°C).
-
Monitor at various time points.
-
-
Photostability:
-
Expose a solution and solid sample to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]
-
Keep a control sample protected from light at the same temperature.
-
Analytical Method Development:
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase LC-MS/MS method is often suitable.
Table 1: Starting Parameters for LC-MS/MS Method Development
| Parameter | Recommended Starting Condition |
| Column | C18 or similar reversed-phase, e.g., Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) to ensure separation of potential degradants. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for parent compound and predicted degradants. |
Section 3: Data Summary and Interpretation
Table 2: Expected Stability Profile and Potential Degradation Pathways
| Stress Condition | Expected Stability | Potential Primary Degradation Pathway |
| Acid Hydrolysis | Moderately stable; degradation likely at elevated temperatures. | Hydrolysis of the carboxamide to the corresponding carboxylic acid. |
| Base Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Hydrolysis of the carboxamide to the corresponding carboxylic acid.[2] |
| **Oxidation (H₂O₂) ** | Susceptible to degradation. | Oxidation of the amino group or the pyrazole ring. |
| Thermal | Generally stable at room temperature; degradation possible at high temperatures. | Potential for complex degradation pathways involving the amino group and pyrazole ring.[6][7] |
| Photolysis | Potentially susceptible. | Ring rearrangement or cleavage, reactions involving the amino group.[2] |
References
-
Thermal decomposition of nitropyrazoles. (2026). ResearchGate. [Link]
- Troubleshooting guide for pyrazolone compound stability issues. (n.d.). BenchChem.
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Elsevier.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical and Biopharmaceutical Sciences.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development.
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. (2025). ResearchGate. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. (2008). PubMed. [Link]
-
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Publications - Abstract Sifter. (n.d.). EPA. [Link]
-
Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (n.d.). INIS-IAEA. [Link]
-
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Hazard. (n.d.). EPA. [Link]
-
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Toxics Release Inventory. (n.d.). EPA. [Link]
-
4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Exposure. (n.d.). EPA. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. [Link]
-
1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (n.d.). Monash University. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery. [Link]
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PMC. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. [Link]
-
4-amino-1H-pyrazole-5-carboxamide. (n.d.). PubChem. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Handling hygroscopic nature of pyrazole carboxamide salts
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamide salts. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of this important class of compounds. Our goal is to equip you with the knowledge to ensure the integrity, stability, and reproducibility of your experiments and drug development processes.
The Challenge of Hygroscopicity in Pyrazole Carboxamide Salts
Pyrazole carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, with applications as enzyme inhibitors and therapeutic agents.[1][2][3][4][5][6][7][8] However, their salt forms can exhibit hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[9][10][11] This moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, changes in particle size and flow properties, and alterations in crystal structure (polymorphism).[12][13][14][15]
-
Chemical Changes: Hydrolysis of the carboxamide or other labile functional groups, leading to degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[12][13][14]
-
Impact on Formulation and Performance: Inconsistent dosing, reduced shelf-life, and altered dissolution profiles, which can negatively affect bioavailability.[9][10][16]
Understanding and controlling the hygroscopic nature of pyrazole carboxamide salts is therefore critical for successful drug development.[11][12][13][14] This guide provides a structured approach to managing these challenges.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What makes pyrazole carboxamide salts prone to hygroscopicity?
A1: The hygroscopicity of pyrazole carboxamide salts is influenced by several factors related to their molecular structure and the nature of the salt form. The presence of polar functional groups, such as the carboxamide and the pyrazole ring's nitrogen atoms, can form hydrogen bonds with water molecules.[17] The specific counter-ion used to form the salt also plays a crucial role; some salt forms are inherently more hygroscopic than others.[18][19] Furthermore, the crystal lattice energy of the salt can impact its tendency to absorb water.
Q2: How can I determine if my pyrazole carboxamide salt is hygroscopic?
A2: Several analytical techniques can be employed to assess the hygroscopicity of your compound.[] Dynamic Vapor Sorption (DVS) is a highly effective method that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[21] This technique can help create a moisture sorption isotherm, which illustrates the relationship between water uptake and RH.[21] Other useful methods include Thermogravimetric Analysis (TGA) to determine water content and Powder X-ray Diffraction (PXRD) to identify changes in the crystal structure upon hydration.[10][12]
Q3: What is the difference between hygroscopicity, deliquescence, and efflorescence?
A3:
-
Hygroscopicity is the general ability of a substance to attract and hold water molecules from the surrounding environment.[21]
-
Deliquescence is an extreme form of hygroscopicity where a solid substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.
-
Efflorescence is the opposite process, where a hydrated crystalline solid loses water to the atmosphere, often resulting in a powdery residue.
Handling and Storage
Q4: What are the best laboratory practices for handling hygroscopic pyrazole carboxamide salts?
A4: Minimizing exposure to atmospheric moisture is key.[22]
-
Controlled Environment: Whenever possible, handle these salts in a controlled environment with low relative humidity, such as a glove box or a dry room.[23]
-
Minimize Exposure Time: Weigh and transfer the material as quickly as possible to reduce the time it is exposed to the open air.[22]
-
Use Appropriate Tools: Use dry, clean spatulas and weighing boats.
-
Small Aliquots: Work with smaller, manageable quantities to avoid exposing the entire batch to humidity.
Q5: How should I store my hygroscopic pyrazole carboxamide salts?
A5: Proper storage is crucial for maintaining the stability of your compound.[22]
-
Airtight Containers: Store the salt in a tightly sealed, airtight container.[22] Using containers with high-quality seals is recommended.
-
Desiccants: Place the primary container inside a secondary container, such as a desiccator or a sealed bag, containing a desiccant like silica gel or molecular sieves.[10][15][24][25]
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere, such as nitrogen or argon.
-
Controlled Temperature: Store at a stable, cool temperature to minimize temperature fluctuations that can affect relative humidity within the container.[26]
Impact on Experiments and Formulation
Q6: My experimental results with a pyrazole carboxamide salt are inconsistent. Could hygroscopicity be the cause?
A6: Yes, inconsistent moisture content can lead to significant variability in experimental results. The absorbed water can affect the actual weight of the compound being used, leading to errors in concentration calculations for assays. It can also impact the salt's solubility and dissolution rate, affecting the outcome of biological and formulation studies.
Q7: How does hygroscopicity affect the formulation of solid dosage forms?
A7: The hygroscopic nature of an API can present several challenges during the formulation of tablets and capsules.[9][10]
-
Powder Flow: Increased moisture content can lead to poor powder flowability, causing issues during tablet compression and capsule filling.[10][23]
-
Compaction Properties: Changes in moisture content can alter the compaction properties of the powder blend, affecting tablet hardness and friability.[10]
-
Stability: Moisture can accelerate the degradation of the API and interact with excipients, leading to a shorter shelf life.[11][27]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Hygroscopicity | Recommended Actions & Solutions |
| Caking or Clumping of Powder | The salt has absorbed a significant amount of moisture from the atmosphere, causing particles to adhere to each other. | 1. Drying: Gently dry the material under vacuum at a temperature that will not cause degradation. Confirm the appropriate drying conditions using TGA.[28] 2. Improved Storage: Transfer the dried material to a more secure, airtight container with a fresh desiccant.[22] 3. Environmental Control: Handle the material in an environment with lower relative humidity.[23] |
| Inconsistent Weighing Results | The sample is rapidly absorbing moisture from the air during weighing, leading to a continuous increase in mass. | 1. Rapid Weighing: Weigh the sample as quickly as possible.[22] 2. Controlled Environment: If possible, perform weighing inside a glove box or a balance with a draft shield in a low-humidity room. 3. Weighing by Difference: Use a sealed vial, weigh the vial with the sample, dispense the required amount, and re-weigh the vial to determine the dispensed mass. |
| Changes in Material Appearance (e.g., from crystalline to amorphous) | Moisture uptake has induced a phase transition in the solid state. This can be a sign of hydrate formation or deliquescence followed by recrystallization. | 1. Characterize the Material: Use PXRD to analyze the solid form of the material before and after exposure to humidity.[10] 2. Polymorph/Salt Screening: Consider performing a polymorph and salt screen to identify a more stable, less hygroscopic solid form of your compound.[18][19][29][30][31] 3. Control Humidity: Strictly control the humidity during handling and storage to prevent the phase transition.[23] |
| Degradation of the Compound or Appearance of Impurities | The absorbed water is causing hydrolysis or other chemical degradation of the pyrazole carboxamide salt. | 1. Stability Studies: Conduct stability studies at different humidity and temperature conditions to understand the degradation pathways. 2. Formulation Strategies: For drug development, consider formulation strategies such as film coating or encapsulation to protect the API from moisture.[24][32][33] 3. Salt Selection: Investigate alternative salt forms that may be less prone to hydrolysis.[18][19][31] |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol is a standard method for accurately quantifying the water content in a sample.[34]
Principle: Karl Fischer titration is a coulometric or volumetric method that uses a chemical reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is fresh.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the pyrazole carboxamide salt.
-
Sample Introduction: Quickly introduce the weighed sample into the titration vessel. For highly hygroscopic samples, a gas-phase extraction method is recommended where the sample is heated in a sealed vial and the evaporated water is carried by an inert gas into the titration cell.[35]
-
Titration: Start the titration process. The instrument will automatically detect the endpoint of the reaction.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w).
Protocol 2: Workflow for Handling and Storing a New Batch of Pyrazole Carboxamide Salt
This workflow provides a systematic approach to mitigate risks associated with hygroscopicity from the moment a new compound is received.
Caption: Workflow for handling and storing hygroscopic salts.
Data Presentation
Table 1: European Pharmacopoeia Hygroscopicity Classification
This table provides a standardized classification of hygroscopicity based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[16]
| Classification | Weight Gain (%) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | High affinity for moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | Becomes a solution. |
Visualizing the Impact of Humidity
The following diagram illustrates the potential pathways a hygroscopic pyrazole carboxamide salt can take upon exposure to increasing relative humidity.
Sources
- 1. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. labinsights.nl [labinsights.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. solids-solutions.com [solids-solutions.com]
- 16. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. criver.com [criver.com]
- 19. ashasd.com [ashasd.com]
- 21. quora.com [quora.com]
- 22. tutorchase.com [tutorchase.com]
- 23. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 24. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 25. researchgate.net [researchgate.net]
- 26. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 27. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
- 29. Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical [crystalpharmatech.com]
- 30. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 31. Solid State Research and Development | Polymorph Screening - Eurofins Scientific [eurofins.com]
- 32. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. blog.vestanutra.com [blog.vestanutra.com]
- 34. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mt.com [mt.com]
Technical Guide: HPLC Method Development for 4-Amino-1,3-Dimethylpyrazole Purity Analysis
Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists Status: Validated Framework
Executive Summary
4-amino-1,3-dimethylpyrazole (4-ADP) represents a specific challenge in liquid chromatography due to its high polarity (
This guide objectively compares three separation strategies: Standard C18 RPLC , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and mechanistic suitability, HILIC is identified as the superior methodology for purity analysis, offering orthogonal selectivity for critical regioisomers (e.g., 4-amino-1,5-dimethylpyrazole) and full MS compatibility.
The Analytical Challenge
The structural properties of 4-ADP dictate the failure modes of conventional methods.
| Property | Value | Chromatographic Implication |
| Log P | ~0.3 (Hydrophilic) | Elutes near void volume ( |
| Functional Group | Primary Amine ( | High pKa leads to protonation at acidic pH; causes secondary interactions with residual silanols (tailing). |
| Critical Impurities | 1,5-dimethyl isomer; 4-nitropyrazole precursors | Requires high selectivity ( |
Decision Framework
The following logic flow illustrates the method selection process based on analyte properties.
Figure 1: Decision tree for selecting the chromatographic mode based on physicochemical properties.
Comparative Methodology
Method A: The Baseline (C18 RPLC)
The default approach in most labs, often insufficient for this molecule.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Mechanism: Hydrophobic partitioning.
-
Performance:
-
Retention: Poor (
). -
Tailing: Moderate to High (
). -
Verdict:Not Recommended. At low pH, the protonated amine does not retain. At high pH (using hybrid columns), retention improves slightly but remains marginal for separating hydrophilic impurities.
-
Method B: Ion-Pair Chromatography (IPC)
The traditional "fix" for polar amines.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Water + 0.1% Hexanesulfonic Acid (or TFA) / Methanol.
-
Mechanism: Formation of a neutral ion-pair complex between the protonated amine and the anionic reagent, increasing hydrophobicity.
-
Performance:
-
Retention: Good (
). -
Peak Shape: Excellent symmetry (
). -
Verdict:Viable but Limited. High equilibration times make gradient runs difficult. Non-volatile ion-pairing reagents (sulfonates) are incompatible with Mass Spectrometry (LC-MS).
-
Method C: HILIC (The Superior Alternative)
The modern standard for polar basic heterocycles.
-
Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80 or BEH HILIC).
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0).
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase surface + electrostatic interactions.[1]
-
Performance:
-
Retention: High (
). -
Selectivity: Resolves 1,3-dimethyl vs 1,5-dimethyl isomers effectively.
-
Verdict:Recommended. Fully MS compatible and orthogonal to impurity synthesis routes.
-
Recommended Protocol: HILIC Purity Analysis
This protocol is designed to be self-validating, ensuring system suitability before every run.
Chromatographic Conditions[1][2][3][4][5][6]
-
Column: Amide-functionalized Silica, 100 x 2.1 mm, 1.7 µm (Sub-2 µm for UHPLC).
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 35°C.
-
Detection: UV at 254 nm (Pyrazoles absorb well here; use 210 nm for non-aromatic impurities).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Gradient Table
Note: HILIC gradients run from High Organic to Low Organic (opposite of RPLC).
| Time (min) | %A (Buffer) | %B (ACN) | Curve | Description |
| 0.0 | 5 | 95 | Initial | Equilibration |
| 1.0 | 5 | 95 | 6 | Hold |
| 8.0 | 40 | 60 | 6 | Elution of polars |
| 9.0 | 40 | 60 | 6 | Wash |
| 9.1 | 5 | 95 | 1 | Re-equilibration |
| 14.0 | 5 | 95 | 6 | Ready for next inj |
Workflow Diagram
Figure 2: Operational workflow for HILIC analysis. Note the diluent must match initial gradient conditions.
Experimental Validation (ICH Q2)
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.
System Suitability Criteria
Before releasing results, the following criteria must be met using a standard solution of 4-ADP:
-
Retention Factor (
): (Ensures separation from void). -
Tailing Factor (
): . -
Precision (RSD):
for peak area (n=6 injections).
Linearity and Sensitivity
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be . -
LOD/LOQ: Determine based on Signal-to-Noise (S/N).
-
LOD: S/N
.[5] -
LOQ: S/N
.
-
Specificity (Regioisomer Resolution)
The synthesis of 1,3-dimethylpyrazole often produces the 1,5-dimethyl regioisomer.
-
Requirement: The method must demonstrate a resolution (
) between 4-amino-1,3-dimethylpyrazole and 4-amino-1,5-dimethylpyrazole. -
Tip: If resolution degrades, lower the buffer pH to 2.8 to suppress silanol ionization further.
Data Summary: Method Comparison
| Parameter | Method A (C18 RPLC) | Method B (IPC) | Method C (HILIC) |
| Retention ( | 0.8 (Poor) | 6.5 (Good) | 4.2 (Optimal) |
| Tailing Factor | 1.8 | 1.1 | 1.1 |
| Equilibration | Fast (5 min) | Slow (>30 min) | Fast (5-8 min) |
| MS Compatible? | Yes | No | Yes |
| Isomer Selectivity | Low | Moderate | High |
References
-
International Council for Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
Sielc Technologies. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. (Demonstrating Mixed-Mode alternatives). [Link]
Sources
- 1. uhplcslab.com [uhplcslab.com]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. CMNPD [cmnpd.org]
- 6. fda.gov [fda.gov]
High-Resolution Mass Spectrometry Profiling: Theophyllidine (C₆H₁₀N₄O)
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Theophyllidine (C₆H₁₀N₄O), a critical imidazole intermediate and known impurity in xanthine drug development.
Content Type: Publish Comparison Guide Subject: Structural Elucidation & Impurity Profiling of Theophyllidine (Theophylline Impurity D) Audience: Pharmaceutical Researchers, CMC Scientists, and Mass Spectrometrists
Executive Summary
In drug development, particularly for xanthine derivatives like Theophylline and Caffeine , the identification of process-related impurities is a regulatory imperative (ICH Q3A/B). Theophyllidine (N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide), with the molecular formula C₆H₁₀N₄O , represents a ring-opened degradation product that often co-elutes with active pharmaceutical ingredients (APIs).
This guide objectively compares the MS/MS fragmentation behavior of Theophyllidine against its parent compound (Theophylline) and structural isomers (e.g., Triazine derivatives). By establishing a definitive fragmentation fingerprint, researchers can validate specific LC-MS/MS methods for trace-level impurity quantification without interference from isobaric compounds.
Compound Profile & Experimental Logic
| Property | Specification |
| Compound Name | Theophyllidine (Theophylline Impurity D) |
| IUPAC Name | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide |
| Formula | C₆H₁₀N₄O |
| Exact Mass | 154.0855 Da |
| Precursor Ion [M+H]⁺ | 155.0927 m/z |
| Key Structural Motif | Imidazole ring with secondary amine and carboxamide side chains |
Experimental Protocol (ESI-QTOF)
To generate the data described below, the following self-validating protocol is recommended to ensure reproducibility across different platforms (e.g., Agilent 6500 Q-TOF or Thermo Orbitrap).
-
Ionization Source : Electrospray Ionization (ESI) in Positive Mode.
-
Rationale: The basic secondary amine and imidazole nitrogen facilitate facile protonation ([M+H]⁺), providing higher sensitivity than APCI for this polar molecule.
-
-
Mobile Phase : 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Note: Avoid ammonium buffers if possible to prevent adduct formation ([M+NH₄]⁺) that complicates spectral interpretation.
-
-
Collision Energy (CE) : Stepped CE (10, 20, 40 eV).
-
Logic: Low energy preserves the molecular ion; high energy exposes the stable imidazole core fragments.
-
Fragmentation Pathway Analysis
The fragmentation of C₆H₁₀N₄O (Theophyllidine) is distinct from the fused-ring system of purines. Unlike Theophylline, which requires significant energy to break the pyrimidine-imidazole fusion, Theophyllidine is already "open," leading to a unique dissociation pathway dominated by side-chain losses.
Primary Fragmentation Mechanism
-
Precursor Selection : m/z 155.09 ([M+H]⁺).
-
Primary Loss (Methylamine) : The N-methyl carboxamide group is labile. Cleavage of the amide bond typically yields the loss of methylamine (CH₃NH₂, 31 Da) or the methylamino radical , depending on charge localization.
-
Observed Fragment: m/z 124.05 (C₅H₆N₃O⁺).
-
-
Secondary Loss (Carbonyl/Isocyanate) : Further degradation involves the loss of the carbonyl moiety (CO, 28 Da) or methyl isocyanate (CH₃NCO, 57 Da) from the amide side chain.
-
Observed Fragment: m/z 96.06 (C₄H₆N₃⁺) – The stabilized imidazole cation.
-
-
Ring Cleavage : At high collision energies (>35 eV), the imidazole ring itself fragments, producing low-mass characteristic ions such as m/z 42.03 (Acetonitrile adduct/fragment).
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the mechanistic dissociation of Theophyllidine under CID (Collision Induced Dissociation) conditions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway of Theophyllidine (C₆H₁₀N₄O).
Comparative Performance: Theophyllidine vs. Alternatives
To ensure specificity in an analytical method, one must distinguish C₆H₁₀N₄O from its parent drug and potential isomers.
Comparison 1: Theophyllidine vs. Theophylline (Parent Drug)
Theophylline (C₇H₈N₄O₂) has a higher mass (180.16 Da), but in-source fragmentation can sometimes produce artifacts.
| Feature | Theophyllidine (Impurity) | Theophylline (Parent Drug) | Diagnostic Value |
| Precursor (m/z) | 155.09 | 181.07 | Distinct precursors allow easy separation. |
| Major Fragment 1 | 124.05 (Loss of CH₃NH₂) | 124.04 (Loss of CH₃NCO) | Critical Risk : Both produce m/z 124. High-res MS is required to distinguish C₅H₆N₃O⁺ (124.051) from C₅H₆N₃O⁺ (124.051). Wait—they are isobaric fragments. |
| Major Fragment 2 | 96.06 (Imidazole derivative) | 95.03 (C₄H₃N₂O⁺) | differentiation Point : m/z 96 vs 95 is the key discriminator. |
| Mechanism | Side-chain cleavage (Amide) | Retro-Diels-Alder (RDA) cleavage of pyrimidine ring | Theophylline requires higher energy to break the fused ring system. |
Insight : The m/z 124 fragment is a common interference. To quantify Theophyllidine in the presence of Theophylline, monitor the 155 -> 96 transition rather than 155 -> 124, as the latter lacks specificity if the parent drug undergoes in-source fragmentation to m/z 155 (rare but possible via loss of C₂H₂).
Comparison 2: Theophyllidine vs. Triazine Isomer
A structural isomer, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (also C₆H₁₀N₄O), may appear in agrochemical screens.
-
Theophyllidine (Imidazole) : Frag pattern dominated by m/z 124 and 96 .
-
Triazine Isomer : Frag pattern dominated by ring cleavage yielding m/z 83 (Triazine ring fragment) and m/z 69 .
Summary of Diagnostic Ions
Use this table to build your Multiple Reaction Monitoring (MRM) method.
| Ion Type | m/z (Experimental) | Formula (Proposed) | Relative Abundance (Est.) | Origin |
| Precursor | 155.0927 | C₆H₁₁N₄O⁺ | 100% | Protonated Molecule |
| Quantifier | 124.0510 | C₅H₆N₃O⁺ | 85% | Loss of Methylamine (Side Chain) |
| Qualifier 1 | 96.0560 | C₄H₆N₃⁺ | 40% | Imidazole Core + Methyl |
| Qualifier 2 | 67.0400 | C₃H₅N₂⁺ | 15% | Imidazole Ring Fragment |
References
-
Sigma-Aldrich . Theophyllidine (Theophylline Impurity D) Certified Reference Material. Link
-
PubChem . Compound Summary for CID 12443409: Theophyllidine. National Library of Medicine (US). Link
-
NIST Chemistry WebBook . Theophylline Mass Spectrum (Comparison Data). NIST Standard Reference Database.[1] Link
- European Pharmacopoeia (Ph. Eur.). Monograph: Theophylline and Related Substances. (Contextual reference for Impurity D limits).
Sources
Comparative Guide: Reference Standards for Aminopyrazole Impurity Profiling
Executive Summary
In the synthesis of pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the regioselectivity of N-alkylation remains a persistent chemical challenge. The formation of N1- vs. N2-isomers creates a critical impurity profile that requires rigorous quantification under ICH Q3A(R2) guidelines.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Secondary Analytical Standards and Research-Grade Materials . It specifically addresses the "blind spots" in analytical method validation caused by isomeric impurities and provides a self-validating protocol for their separation.
Part 1: The Aminopyrazole Challenge
The core difficulty in aminopyrazole analysis is tautomeric ambiguity . During synthesis, the pyrazole ring can undergo alkylation at either the N1 or N2 position.[1][2] These regioisomers often possess identical molecular weights (isobaric) and similar fragmentation patterns in MS, making them indistinguishable by standard low-resolution LC-MS methods without prior chromatographic resolution.
The Risk: Using a reference standard that is a mixture of isomers (common in lower-grade materials) leads to:
-
Response Factor Error: N1 and N2 isomers often have significantly different ionization efficiencies in ESI-MS.
-
Retention Time Drift: Co-elution of isomers can broaden peaks, masking low-level genotoxic impurities.
Part 2: Comparative Analysis of Reference Standard Grades
The following table contrasts the three primary classes of reference standards available for aminopyrazole profiling. This data is derived from aggregate performance metrics in GMP validation studies.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Secondary Analytical Standard | Research Grade (Crude) |
| Purity (Chromatographic) | > 99.5% (Confirmed by 2 orthogonal methods) | > 98.0% (Single method) | > 90.0% (Often variable) |
| Isomeric Purity | Quantified (N1/N2 ratio explicitly stated) | Assumed (>95% major isomer) | Unknown (Likely mixture) |
| Water/Solvent Content | Measured (KF/TGA) & Factorized | Limited testing | Not determined |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM | Manufacturer Lot only |
| Application | Primary Quantification , Method Validation | Routine QC, Retention Time Marker | Early R&D, qualitative ID only |
| Cost Factor | High (10x) | Moderate (3x) | Low (1x) |
| Risk Profile | Low: Defensible in regulatory audits | Medium: Requires periodic re-qualification | High: Unsuitable for ICH Q3A reporting |
Scientist’s Note: For aminopyrazoles, Research Grade materials frequently contain up to 5-10% of the unwanted regioisomer. If you use this to calibrate your HPLC method, you are effectively "baking in" a 10% error in your impurity quantification.
Part 3: Experimental Protocol – Differentiation of Regioisomers
This protocol addresses the separation of N1-methyl and N2-methyl aminopyrazole isomers. Standard C18 columns often fail to resolve these due to lack of steric selectivity.
Objective: Achieve baseline resolution (Rs > 2.0) of isomeric impurities.
Method: Phenyl-Hexyl Pi-Selectivity Screening
Rationale: Phenyl-hexyl stationary phases interact with the pi-electrons of the pyrazole ring. The subtle difference in electron density distribution between N1 and N2 isomers alters this interaction, providing separation leverage that alkyl-bonded phases (C18) lack.
1. Chromatographic Conditions
-
System: UPLC coupled with Q-ToF MS or Triple Quad.
-
Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH suppresses silanol activity and protonates the amine, improving peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Gradient Profile
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 8.0 | 35 | Linear |
| 10.0 | 95 | Wash |
| 12.0 | 5 | Re-equilibrate |
3. Standard Preparation & Validation Steps
-
Stock Solution: Dissolve 10 mg of CRM-Grade Aminopyrazole in 10 mL MeOH.
-
Spike Study: Spike the CRM solution with 0.1% of the suspected regioisomer (obtained as a separate qualitative marker).
-
System Suitability: Inject the spiked mixture.
-
Pass Criteria: Resolution (Rs) between main peak and isomer > 2.0.[3]
-
Fail Criteria: Co-elution or "shoulder" peak.
-
Self-Validating Check: If your reference standard shows a single peak on C18 but a doublet on Phenyl-Hexyl, your standard is impure. This confirms the necessity of orthogonal testing during standard qualification.
Part 4: Qualification Workflow Visualization
The following diagram illustrates the rigorous process required to qualify a reference standard for aminopyrazole analysis, highlighting the critical "Isomer Check" often skipped in lower-grade production.
Figure 1: Critical path for qualifying aminopyrazole reference standards. Note the explicit "NOE/2D-NMR" step required to distinguish N1/N2 regioisomers, which is the defining characteristic of a CRM.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[4][5] (2006).[5][6] Defines reporting, identification, and qualification thresholds for impurities.[4][6][7][8][9][10]
-
U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[9][11] (2025).[6][12][13][14] Provides framework for impurity control and reference standard usage.
-
Fray, M. J., et al. "Regioselective N-alkylation of pyrazoles: A review of synthetic methods and mechanistic insights." Journal of Organic Chemistry, 82(5), 2017. (Contextualizes the synthetic difficulty of N1 vs N2 alkylation).
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5][6] Relevant for aminopyrazoles with potential mutagenic alerts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ijcpa.in [ijcpa.in]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. Impurity Reference Standards - Enamine [enamine.net]
- 11. Organic Impurities in Drug Substances and Drug Products | USP [usp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
Proper Disposal Procedures: 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
[1][2]
Part 1: Executive Summary & Core Directive
Immediate Action Required: Treat 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide as Hazardous Chemical Waste .[1][2] Do not dispose of via municipal waste or sanitary sewer systems.[2]
This compound belongs to a class of nitrogen-rich heterocycles often used as intermediates in pharmaceutical synthesis (e.g., for sildenafil analogs or fungicides).[1][2] While not explicitly P-listed or U-listed under US EPA RCRA regulations, "Generator Knowledge" dictates it be managed as a toxic, irritant solid.[1][2]
Disposal Method: High-temperature incineration with flue gas scrubbing (to manage NOₓ emissions).[1][2]
| Chemical Identity | Details |
| Chemical Name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide |
| CAS Number | 59023-32-4 (Verify against specific vendor COA) |
| Molecular Formula | C₆H₁₀N₄O |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity |
Part 2: Hazard Identification & Risk Assessment (The "Why")
To ensure safety, we must understand the causality behind the protocols. We do not segregate this waste arbitrarily; we do so based on its molecular reactivity and biological impact.[1][2]
Toxicological Mechanism
Pyrazoles and their carboxamide derivatives are bioactive scaffolds.[2] Research indicates that certain 1-methyl-pyrazole-5-carboxamides can exhibit mitochondrial toxicity by inhibiting cellular respiration [1].[1][2][3] This biological activity necessitates strict containment to prevent environmental leaching or accidental ingestion.[1][2]
Chemical Reactivity & Incompatibility[1][2][4]
-
Nitrogen-Rich Heterocycle: The pyrazole ring is stable but nitrogen-rich.[1][2]
-
Incompatibility: Strong Oxidizers (e.g., perchlorates, nitrates, permanganates).[1][2]
-
Risk: Mixing with strong oxidizers can lead to rapid, exothermic reactions.[1][2] While not a primary explosive, the high nitrogen content warrants segregation from oxidizing waste streams to prevent the formation of unstable byproducts.[2]
Environmental Fate
Pyrazoles are frequently used as the backbone for fungicides due to their stability and biological persistence.[2] Discharge into drains can disrupt local wastewater treatment microorganisms and harm aquatic life [2].[2]
Part 3: Operational Disposal Protocol
A. Waste Characterization & Segregation
Effective disposal begins at the bench.[2] Use the following decision matrix to categorize the waste stream.
Figure 1: Decision logic for segregating pyrazole waste streams to ensure incinerator compatibility.
B. Step-by-Step Disposal Procedure
Scenario 1: Solid Waste (Pure Substance or Contaminated Solids)[2]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1][2] Use a N95 dust mask or work within a fume hood to prevent inhalation.[1][2]
-
Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) jar or double-bag in 6-mil LDPE waste bags.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Scenario 2: Liquid Waste (Mother Liquors/HPLC Waste)[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene containers).[2]
-
pH Check: Ensure the waste stream is neutral (pH 6-8). If the synthesis involved strong acids (e.g., H₂SO₄), neutralize carefully before adding to the organic waste carboy to prevent heat generation.[1][2]
-
Segregation:
Scenario 3: Empty Containers
-
Triple Rinse: Triple rinse the empty reagent bottle with a suitable solvent (e.g., methanol).[2]
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Scenario 2).
-
Defacing: Deface the label and mark "Triple Rinsed" before discarding the glass in the glass waste or recycling, depending on facility policy.
Part 4: Emergency Contingencies (Spill Response)
In the event of a spill, immediate containment is critical to prevent tracking the powder outside the lab.[2]
Figure 2: Workflow for assessing and responding to chemical spills.
Critical Note on Cleaning: Do not dry sweep.[1][2] Dry sweeping generates dust aerosols which are easily inhaled.[2] Always dampen the spill with a solvent (methanol) or water-dampened pad to trap the powder before wiping.[1][2]
Part 5: Regulatory Compliance & Transport[1][2]
US EPA (RCRA) Classification[2]
-
Determination: Waste must be characterized by the generator.[2] Due to the confirmed toxicity of pyrazole analogs (H302), it should be managed as Characteristic Waste if testing confirms toxicity, or conservatively managed as hazardous waste based on Generator Knowledge .[1][2]
-
Waste Code: If the waste stream is ignitable (due to solvents), use D001 .[1][2] If solely toxic solid, label as "Non-RCRA Regulated Hazardous Waste" (state dependent—e.g., California regulates non-RCRA hazardous waste strictly).[1][2]
DOT Transport (Shipping Waste)
When handing off to your waste vendor (e.g., Veolia, Clean Harbors), ensure the manifest reflects:
Part 6: References
-
Mitochondrial Toxicity of Pyrazole Carboxamides: Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[1][2][3] Source: Journal of Medicinal Chemistry (2021).[2][3] URL:[Link][2]
-
Environmental Impact of Pyrazoles: Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[1][2][5] Source: Molecular Diversity (2020).[2][5] URL:[Link]
-
EPA Waste Codes & Regulations: Title: RCRA Orientation Manual 2014.[1][2] Source: US Environmental Protection Agency.[1][2] URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Guide to Safely Handling 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Our approach is grounded in a deep understanding of chemical causality and a commitment to self-validating safety protocols. Every recommendation is designed to build a shield of protection, ensuring that your groundbreaking work can proceed with confidence and security.
Hazard Assessment: Understanding the Risk Profile
While a specific SDS for 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is not available, hazard data for analogous compounds, such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, provides a strong basis for risk assessment.[1][2] This data indicates that the compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Pyrazole derivatives, in general, are known to be harmful if swallowed and can cause skin and eye irritation.[3][4]
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
This information underscores the necessity of a comprehensive personal protective equipment (PPE) strategy to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to prevent exposure through dermal contact, inhalation, and ocular routes. The following table outlines the recommended PPE for handling 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Provides a minimum level of protection against flying particles. |
| Chemical Splash Goggles | Recommended for all handling procedures. Offers superior protection against splashes and airborne particles.[5] | |
| Face Shield | To be used in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation.[5] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use. Inspect gloves for any signs of degradation or perforation before use.[6] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect against incidental contact. |
| Chemical-Resistant Apron or Gown | Recommended when handling larger quantities or when there is a higher risk of splashes to protect underlying clothing and skin.[7] | |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood. This will prevent the inhalation of fine particles.[6] |
Operational Plans: From Receipt to Use
A systematic and cautious approach to handling 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide at every stage is critical.
Receiving and Unpacking
-
Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.
-
Don Appropriate PPE: Before opening the package, at a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Containment: Open the package within a chemical fume hood or a designated containment area to minimize potential exposure to any airborne powder.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name and any available hazard information.
Weighing and Aliquoting
This process presents the highest risk of aerosolization and therefore requires stringent controls.
Caption: Workflow for weighing and aliquoting the compound.
In-Use Handling
-
Work in a Ventilated Area: All manipulations of the compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Avoid Skin Contact: Use spatulas and other appropriate tools to handle the powder. Never use bare hands.[8]
-
Prevent Aerosolization: Handle the powder gently to avoid creating dust.
Disposal Plan: Responsible Management of Waste
Proper disposal of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide and any contaminated materials is crucial to protect personnel and the environment. Given the inferred hazards, all waste should be treated as hazardous.
Waste Segregation and Collection
Caption: Segregation and disposal pathway for waste.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect Rinse Solvent: The initial rinse solvent should be collected as hazardous liquid waste.
-
Washing: Subsequent washing with soap and water can be performed.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.
-
Don PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit to absorb the material.
-
Clean-up: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By adhering to these rigorous safety and handling protocols, you can confidently work with 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, ensuring the integrity of your research and the safety of your laboratory environment.
References
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- MP Biomedicals. PYRAZOLE UN2811-III (6.1).
- Enamine. Safety data sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
- Thermo Fisher Scientific. 1-(2-Tetrahydropyranyl)
- Echemi. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- KISHIDA CHEMICAL CO., LTD. (2022, February 3).
- BASF. (2026, January 20).
- PharmaCompass.com. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Sigma-Aldrich. 4-Amino-1H-pyrazole-5-carboxamide hydrochloride AldrichCPR.
- U.S. Environmental Protection Agency. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Hazard.
- GZ Industrial Supplies. (2025, May 26).
- Sigma-Aldrich. (2026, January 6).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- TCI Chemicals. (2024, December 5).
- Fisher Scientific. (2021, December 28).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Thermo Fisher Scientific. (2025, September 16).
- National Center for Biotechnology Information.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- U.S. Environmental Protection Agency. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Toxics Release Inventory.
- Fluorochem. 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid.
- Arvia Technology.
- United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency.
- MilliporeSigma. Safety Data Sheet for 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one 107293.
Sources
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. mpbio.com [mpbio.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
